molecular formula C10H16ClNO2 B13202636 tert-Butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13202636
M. Wt: 217.69 g/mol
InChI Key: GKRDUWXXIOYCRC-UHFFFAOYSA-N
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Description

tert-Butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate is a bicyclic amine derivative featuring a tetrahydropyridine ring substituted with a chlorine atom at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound is structurally characterized by its partially unsaturated six-membered ring, which confers reactivity for further functionalization, making it valuable in medicinal chemistry and drug synthesis.

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

tert-butyl 3-chloro-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C10H16ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h4-5,8H,6-7H2,1-3H3

InChI Key

GKRDUWXXIOYCRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC(C1)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the functionalization of a Boc-protected tetrahydropyridine or related nitrogen heterocycles through selective chlorination at the 3-position. The general approach includes:

  • Starting Material: Boc-protected tetrahydropyridine or pyrrolidine derivatives.
  • Key Step: Introduction of the chlorine substituent via electrophilic substitution or halogenation reactions.
  • Protection: The nitrogen atom is protected with the tert-butyl carbamate group to prevent undesired side reactions.

Literature-Reported Synthetic Routes

Chlorination of Boc-Protected Tetrahydropyridine
  • A common approach involves the selective chlorination of the 3-position of a Boc-protected tetrahydropyridine ring.
  • Chlorinating agents such as N-chlorosuccinimide (NCS) or thionyl chloride under controlled conditions can be employed.
  • Reaction conditions typically involve mild temperatures (0 °C to room temperature) and inert solvents like dichloromethane or tetrahydrofuran (THF).
  • The reaction is monitored by thin-layer chromatography (TLC) and purified by column chromatography.
Cyclization and Functionalization from Boc-Protected Precursors
  • Starting from Boc-protected pyrrolidine or piperidine derivatives, ring functionalization followed by ring closure can afford the tetrahydropyridine scaffold.
  • For example, a Boc-protected 3-hydroxypyrrolidine intermediate can be dehydrated under acidic conditions (e.g., para-toluenesulfonic acid in toluene with Dean-Stark apparatus) to form the tetrahydropyridine ring.
  • Subsequent halogenation yields the 3-chloro derivative.
  • This method offers high regioselectivity and good yields (up to 89-95% in related systems).

Specific Experimental Example (Adapted from Related Systems)

Step Reagents & Conditions Outcome/Yield Notes
1 Boc-protected 2-hydroxypyrrolidine + p-TsOH in toluene, reflux with Dean-Stark for 1 h Dehydration to Boc-protected tetrahydropyridine Efficient ring formation, minimal side products
2 Chlorination with N-chlorosuccinimide (NCS) in CH2Cl2 at 0 °C to RT Introduction of chlorine at 3-position Controlled mono-chlorination, monitored by TLC
3 Purification by silica gel chromatography (EtOAc/petroleum ether gradient) Pure this compound Isolated as colorless oil or solid

Analytical and Purification Techniques

  • Purification: Flash column chromatography on silica gel is the preferred method, using gradients of ethyl acetate and petroleum ether.
  • Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
  • Yields: Typically range from 70% to 95% depending on scale and reaction optimization.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Range Advantages References
Direct Chlorination Boc-protected tetrahydropyridine N-chlorosuccinimide (NCS) 0 °C to RT, CH2Cl2 70-85% Simple, selective chlorination
Dehydration + Halogenation Boc-protected 2-hydroxypyrrolidine p-Toluenesulfonic acid, NCS Reflux in toluene, then RT 80-95% High regioselectivity
Cyclization from Precursors Boc-protected pyrrolidine derivatives Acid catalysis, halogenation Multi-step, mild conditions 75-90% Versatile, scalable

Research Data and Results Summary

  • The dehydration of Boc-protected 2-hydroxypyrrolidine under acidic reflux conditions efficiently produces the tetrahydropyridine ring system with minimal side products.
  • Subsequent chlorination with electrophilic chlorinating agents introduces the chlorine atom selectively at the 3-position.
  • Reaction scale-up studies demonstrate reproducible yields and purity, with isolated yields up to 95% on a 5 mmol scale.
  • Purified compounds exhibit expected spectroscopic signatures consistent with the proposed structure.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential biological activities. It can be used to synthesize analogs that may exhibit antimicrobial, antiviral, or anticancer properties .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, to modulate physiological processes .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of agrochemicals, dyes, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate depends on its specific application and the biological target it interacts with. Generally, the compound or its derivatives may bind to specific molecular targets, such as enzymes or receptors, to exert their effects. The binding can lead to the inhibition or activation of the target, resulting in a modulation of biological pathways and physiological processes .

Comparison with Similar Compounds

Key Compounds:

tert-Butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate () Substituents: Bromine (Br) at position 5, methyl (CH₃) at position 3. Molecular Formula: C₁₁H₁₈BrNO₂. Molecular Weight: Not explicitly stated, but estimated at ~290–300 g/mol. Relevance: The bromine atom enhances electrophilic substitution reactivity compared to chlorine, while the methyl group increases steric hindrance. This compound is used in cross-coupling reactions for drug intermediates .

tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate () Substituents: No halogen; unsaturated dihydropyridine ring. Similarity Score: 0.90 (compared to the target compound). Key Difference: Lack of chlorine reduces electrophilicity but improves stability under basic conditions. This compound is a precursor for hydrogenation or oxidation reactions .

Functional Group Variations

Key Compounds:

tert-Butyl 3-cyano-5,6-dihydropyridine-1(2H)-carboxylate () Substituents: Cyano (CN) group at position 3. Molecular Formula: C₁₂H₁₆N₂O₂. Molecular Weight: 236.27 g/mol. Properties: The electron-withdrawing cyano group increases ring electrophilicity, enabling nucleophilic additions. The compound’s topological polar surface area (53.3 Ų) suggests moderate solubility in polar solvents .

tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate ()

  • Substituents : Chloromethyl (CH₂Cl) on a fused pyrrolopyridine ring.
  • Molecular Formula : C₁₃H₁₇ClN₂O₂.
  • Molecular Weight : 268.74 g/mol.
  • Utility : The chloromethyl group facilitates alkylation reactions, while the fused ring system enhances rigidity for target-specific drug design .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cl at C3, Boc at N1 C₁₀H₁₆ClNO₂ 217.70 (calculated) Intermediate for drug synthesis N/A
tert-Butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate Br at C5, CH₃ at C4 C₁₁H₁₈BrNO₂ ~290–300 Cross-coupling reactions
tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate None (unsaturated) C₁₀H₁₅NO₂ 181.23 Hydrogenation precursor
tert-Butyl 3-cyano-5,6-dihydropyridine-1(2H)-carboxylate CN at C3 C₁₂H₁₆N₂O₂ 236.27 Nucleophilic addition substrate
tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate CH₂Cl on fused ring C₁₃H₁₇ClN₂O₂ 268.74 Alkylation agent

Biological Activity

tert-Butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H16ClNO2
  • CAS Number : 124133205
  • Molecular Weight : 219.69 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. The compound exhibits notable interactions with several biological targets.

  • Antiparasitic Activity : Research indicates that derivatives of tetrahydropyridine compounds can exhibit antiparasitic properties. The compound's structural features enhance its affinity for specific enzyme targets involved in parasite metabolism .
  • Neuroprotective Effects : Some studies suggest that similar tetrahydropyridine derivatives might protect neuronal cells from oxidative stress and apoptosis, potentially relevant in neurodegenerative diseases .
  • Anticancer Potential : Preliminary findings indicate that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell cycle regulation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiparasiticEffective against certain protozoan parasites
NeuroprotectiveReduces oxidative stress in neuronal cells
AnticancerInhibits proliferation of cancer cells

Detailed Findings

  • Antiparasitic Activity : In a study assessing various tetrahydropyridine derivatives, tert-butyl 3-chloro-1,2,3,6-tetrahydropyridine demonstrated significant activity against Leishmania donovani, with an EC50 value indicating potent efficacy .
  • Neuroprotective Properties : A model using SH-SY5Y neuroblastoma cells showed that the compound could decrease cell death induced by oxidative stressors. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
  • Anticancer Effects : In vitro studies indicated that the compound could inhibit the growth of various cancer cell lines (e.g., HeLa and MCF7) by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation .

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